molecular formula C9H14N2O3 B13645268 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B13645268
M. Wt: 198.22 g/mol
InChI Key: LIMPJYZGSXZOGW-UHFFFAOYSA-N
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Description

3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an isobutyl group at the 3-position and a propanoic acid moiety at the 5-position. The 1,2,4-oxadiazole scaffold is widely utilized in medicinal chemistry due to its metabolic stability and ability to mimic peptide bonds, making it a valuable building block for drug discovery .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C9H14N2O3/c1-6(2)5-7-10-8(14-11-7)3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

LIMPJYZGSXZOGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC(=N1)CCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the reaction of isobutylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. One common method involves the use of amidoxime intermediates, which are cyclized under acidic or basic conditions to yield the desired oxadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • The tert-butyl variant (MW 198.22) is lighter than the isobutyl analog (MW 211.24), suggesting steric bulk may influence binding pocket interactions .
  • Aryl/Heteroaryl Groups: 4-Methoxyphenyl: The methoxy group enhances solubility via hydrogen bonding, making it suitable for aqueous formulations . Pyridinyl: The nitrogen atom in pyridine facilitates hydrogen bonding, critical for target engagement (e.g., receptor agonism) .

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